2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide
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Description
2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide is a useful research compound. Its molecular formula is C16H24N4O5S and its molecular weight is 384.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide is the Cereblon (CRBN) protein . CRBN is a protein that forms an E3 ubiquitin ligase complex, which ubiquitinates various other proteins .
Mode of Action
The compound this compound acts as a modulator of CRBN activity . It selectively modulates the degradation of GSPT1 protein, acting as a GSPT1 degrader . This means that the compound can bind to the GSPT1 protein and promote its degradation .
Biochemical Pathways
The action of this compound on the CRBN protein affects the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By promoting the degradation of GSPT1, the compound can influence various biochemical pathways that are regulated by this protein .
Result of Action
The result of the action of this compound is the modulation of cellular proliferation . By degrading GSPT1, the compound can influence cellular proliferation, making it potentially useful in treating conditions such as cancer, which may be associated with cereblon protein dysfunction and/or a GSPT1 dysfunction .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes and proteins
Cellular Effects
The effects of 2-(2,6-dioxopiperidin-1-yl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}ethane-1-sulfonamide on cells are diverse and complex. It has been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential inhibition or activation of enzymes, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound may be involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process. It may involve interactions with transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O5S/c21-15-5-3-6-16(22)20(15)7-9-26(23,24)18-13-10-17-19(11-13)12-14-4-1-2-8-25-14/h10-11,14,18H,1-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEBBQGGQOQMGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NS(=O)(=O)CCN3C(=O)CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.